molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109
CAS No.: 51752-67-1
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the fourth position. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrido[3,4-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by neutralization and extraction .

Another method involves the use of 4,6-dichloropyrimidine-5-carbaldehyde as a starting material. This compound undergoes a series of reactions, including condensation with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminopyrido[3,4-d]pyrimidine derivatives, while cross-coupling reactions can introduce various aryl or alkyl groups at the fourth position .

Scientific Research Applications

4-Chloropyrido[3,4-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an antagonist of the human chemokine receptor CXCR2.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: This compound has a similar fused ring system but with different nitrogen atom positions.

    Pyrido[4,3-d]pyrimidine: Another isomer with a different arrangement of nitrogen atoms.

    Pyrrolo[2,3-d]pyrimidine: This compound has a pyrrole ring fused to a pyrimidine ring.

Uniqueness

4-Chloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and its ability to act as a CXCR2 antagonist. This makes it a valuable compound in the development of anti-inflammatory and immunomodulatory drugs. Its versatility in undergoing various chemical reactions also allows for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHPAHJCQLABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483456
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51752-67-1
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of pyrido[3,4-d]pyrimidin-4-ol (33)(1.47 g, 10 mmol) in thionylchloride (30 ml) and dimethylformamide (50 μl, cat.) was heated to reflx (90° C.) for 1 hour. The mixture was then cooled and concentrated in vacuo and then diluted with CH2Cl2 (50 ml) which caused a suspension to form. The solid was removed by filtration, washed with cold CH2Cl2 (10 ml) to give the title compound (1.65 g, 99.4%) in sufficiently pure form to be used without any further purification. m/z (LC-MS, ESP): 166 [M+H]+, R/T=2.82 mins.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Yield
99.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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